(R)-Rivastigmine
Overview
Description
Rivastigmine (R)-Rivastigmine, also known as Exelon, is a medication used to treat cognitive decline in patients with Alzheimer’s disease, Parkinson’s disease, and dementia. It is an acetylcholinesterase inhibitor, meaning it works by increasing the amount of the neurotransmitter acetylcholine in the brain. By increasing the levels of this important neurotransmitter, Rivastigmine helps to improve cognitive functioning and reduce the symptoms associated with these conditions. In addition to its clinical applications, Rivastigmine has been widely studied in laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Polymorphs and Solid-State Characterization
- Study 1: (Amaro et al., 2015) explored the solid-state characterisation of Rivastigmine hydrogen tartrate polymorphs. They focused on understanding its polymorphic forms through X-ray powder diffractometry, thermal analyses, infra-red spectroscopy, and water sorption analysis.
Neuropsychiatric Treatment in Parkinson's Disease
- Study 2: (Reading et al., 2001) conducted an open trial to assess Rivastigmine's effectiveness in treating neuropsychiatric complications in Parkinson's disease, observing improvements in hallucinations, sleep disturbances, and cognitive performance.
Neuronal Differentiation and Neurite Outgrowth
- Study 3: (Terada et al., 2018) investigated Rivastigmine's role in neuronal differentiation and neurite outgrowth, revealing that it enhances nerve growth factor-induced neurite outgrowth in PC12 cells through sigma-1 and sigma-2 receptors.
Alzheimer's Disease Treatment and Nanobased Formulations
- Study 4: (Ismail et al., 2013) assessed the efficacy of Rivastigmine liposomes in an Alzheimer’s model, showing improved spatial memory and biochemical measurements.
Procognitive Flexibility in Healthy Subjects
- Study 5: (Hormigo et al., 2019) explored the procognitive effects of Rivastigmine treatment in healthy rats, noting improvements in sensorimotor gating, memory, and learning tasks.
Intranasal Delivery and Nanoparticle Formulation
- Study 6: (Salatin et al., 2019) focused on formulating Rivastigmine-loaded nanoparticles for intranasal delivery, aiming to improve its therapeutic efficacy for Alzheimer’s disease treatment.
Electrophysiological Effects on Neurons
- Study 7: (Pan et al., 2003) investigated Rivastigmine's effects on voltage-activated K+ currents in rat hippocampal neurons, revealing its inhibitory action on specific neuronal currents.
Long-term Cholinesterase Inhibition in Alzheimer’s Disease
- Study 8: (Darreh-Shori et al., 2002) observed the long-term inhibitory effects of Rivastigmine on acetylcholinesterase and butyrylcholinesterase in patients with Alzheimer’s Disease.
Attention Improvement in Dementia
- Study 9: (Wesnes et al., 2005) reported significant benefits of Rivastigmine on various aspects of attention in dementia associated with Parkinson's disease.
Brain-Targeting Delivery and Solid Lipid Nanoparticles
- Study 10: (Malekpour-galogahi et al., 2018) focused on improving brain-targeting delivery of Rivastigmine using tocopherol succinate-based solid lipid nanoparticles for Alzheimer’s treatment.
properties
IUPAC Name |
[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194422 | |
Record name | Rivastigmine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Rivastigmine | |
CAS RN |
415973-05-6 | |
Record name | Rivastigmine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415973056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivastigmine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIVASTIGMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25UDQ15MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.